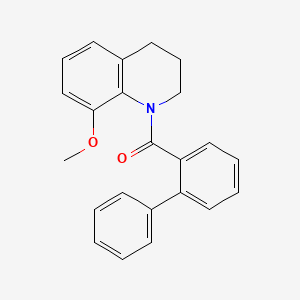![molecular formula C16H20N4OS B11484355 1-(4-methylphenyl)-6-propyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11484355.png)
1-(4-methylphenyl)-6-propyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHYLPHENYL)-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the class of diazinopyrimidines. This compound is characterized by its unique structure, which includes a diazino ring fused with a pyrimidine ring, and a sulfanylidene group at the 2-position. The presence of a 4-methylphenyl group and a propyl group further adds to its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPHENYL)-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLPHENYL)-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-methylphenyl group or the propyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-METHYLPHENYL)-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-METHYLPHENYL)-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways that are crucial for cell proliferation and survival, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different substituents.
Thieno[3,2-d]pyrimidine: Contains a thiophene ring fused with a pyrimidine ring.
Pyrido[2,3-d]pyrimidine: Features a pyridine ring fused with a pyrimidine ring.
Uniqueness
1-(4-METHYLPHENYL)-6-PROPYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its sulfanylidene group, in particular, plays a crucial role in its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C16H20N4OS |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H20N4OS/c1-3-8-19-9-13-14(17-10-19)20(16(22)18-15(13)21)12-6-4-11(2)5-7-12/h4-7,17H,3,8-10H2,1-2H3,(H,18,21,22) |
InChI Key |
AKXRNRGXBHHSET-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2=C(NC1)N(C(=S)NC2=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-{[({[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]methyl}-4-methylbenzoate](/img/structure/B11484304.png)
![1-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethane-1,2-dione](/img/structure/B11484311.png)
![3H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-amine, N,N-diethyl-3-(1-naphthalenylmethyl)-](/img/structure/B11484317.png)
![5-(4-fluorophenyl)-6-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11484319.png)
![3-(1-adamantyl)-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methoxybenzamide](/img/structure/B11484326.png)
![methyl 6-[(4-fluorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate](/img/structure/B11484332.png)
![N-(3-chlorophenyl)-N'-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)urea](/img/structure/B11484334.png)
![3-(4-fluorobenzyl)-6-(3-methoxyphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11484342.png)
![N-[2-methoxy-5-(4H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B11484344.png)
![1-(1,3-benzodioxol-5-yl)-N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}methanamine](/img/structure/B11484347.png)
![4-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-1-methylquinolin-2(1H)-one](/img/structure/B11484364.png)
![Ethyl 2-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11484366.png)
![N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]biphenyl-2-carboxamide](/img/structure/B11484372.png)
